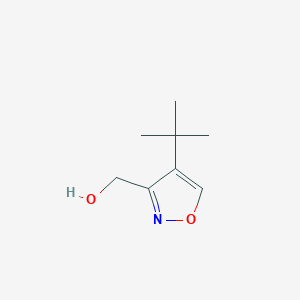

(4-Tert-butyl-1,2-oxazol-3-yl)methanol

Description

Significance of Oxazole (B20620) and Isoxazole (B147169) Frameworks in Organic Synthesis and Heterocyclic Chemistry

Oxazole and isoxazole are five-membered aromatic heterocyclic compounds that contain both an oxygen and a nitrogen atom. These structural motifs are of immense importance in organic and medicinal chemistry due to their presence in a wide array of natural products and synthetically developed molecules with significant biological activities. chemicalbook.comlew.ro The isoxazole ring, in particular, is a versatile scaffold found in numerous pharmaceuticals and agrochemicals. chemscene.comsigmaaldrich.com

The significance of these frameworks stems from several key properties:

Bioactivity: Derivatives of isoxazole are known to exhibit a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties. sigmaaldrich.comnih.gov This has made them attractive targets in drug discovery programs. nih.gov

Synthetic Versatility: The oxazole and isoxazole rings can be synthesized through various established methods and can be readily functionalized. lew.ronih.gov The weak nitrogen-oxygen bond in the isoxazole ring makes it a useful intermediate, as it can be cleaved to reveal other functional groups, thus serving as a valuable tool in organic synthesis. nih.gov

Physicochemical Properties: The inclusion of an oxazole or isoxazole ring can improve the physicochemical properties of a molecule, such as solubility, metabolic stability, and bioavailability. chemicalbook.com Their electron-rich nature allows for various non-covalent interactions with biological targets like enzymes and receptors. chemicalbook.com

These heterocycles are considered crucial building blocks in the development of new chemical entities for applications ranging from pharmaceuticals to crop protection. chemscene.comnih.gov

Structural Classification and Nomenclature of Oxazole and Isoxazole Isomers

Oxazoles and isoxazoles are isomers, sharing the same chemical formula, C₃H₃NO, but differing in the arrangement of the heteroatoms within their five-membered rings. chemscene.com They belong to a broader class of compounds known as azoles.

The nomenclature of these heterocycles is systematic, with the numbering of the ring atoms starting from the oxygen atom.

Oxazole (1,3-Oxazole): The oxygen atom is at position 1, and the nitrogen atom is at position 3.

Isoxazole (1,2-Oxazole): The oxygen atom is at position 1, and the nitrogen atom is at position 2.

This seemingly minor structural difference leads to significant variations in their chemical and physical properties.

The primary distinction between 1,2-oxazoles (isoxazoles) and 1,3-oxazoles lies in the relative positioning of the oxygen and nitrogen atoms. chemscene.comwikipedia.org In isoxazoles, the heteroatoms are adjacent, while in oxazoles, they are separated by a carbon atom. chemscene.com

This structural variance has several important consequences:

Electronic Distribution: The proximity of the electronegative oxygen and nitrogen atoms in isoxazole influences the electron density distribution within the ring, making it distinct from that of oxazole.

Chemical Reactivity: The N-O bond in isoxazoles is relatively weak and susceptible to cleavage under certain conditions (e.g., reductive cleavage), a reactivity pathway not typically observed in the more stable oxazole ring. This makes isoxazoles valuable synthetic intermediates. nih.gov

Basicity: Oxazole is a weak base, with a pKa of 0.8 for its conjugate acid. The different electronic arrangement in isoxazole affects its basicity.

| Property | Isoxazole (1,2-Oxazole) | Oxazole (1,3-Oxazole) |

|---|---|---|

| Arrangement of Heteroatoms | Oxygen at position 1, Nitrogen at position 2 (adjacent) | Oxygen at position 1, Nitrogen at position 3 (separated by carbon) |

| Chemical Formula | C₃H₃NO | |

| Key Reactivity | Susceptible to N-O bond cleavage, useful in synthesis | Generally more stable ring system |

| Basicity (pKa of conjugate acid) | -3.0 | 0.8 |

Contextualization of (4-Tert-butyl-1,2-oxazol-3-yl)methanol within Isoxazole Chemistry

This compound is a specific derivative of the isoxazole (1,2-oxazole) heterocyclic system. Its chemical structure is defined by the core isoxazole ring with two substituents:

A tert-butyl group attached at position 4 of the ring.

A methanol (B129727) group (-CH₂OH) attached at position 3 of the ring.

The presence of the bulky tert-butyl group can influence the molecule's steric profile and solubility, while the methanol group introduces a primary alcohol functionality. This hydroxyl group is a key site for further chemical reactions, making the compound a potentially useful building block in organic synthesis.

While extensive published research focusing specifically on this compound is not readily apparent in the public domain, the rationale for its synthesis and study can be inferred from its structural features and the common strategies employed in medicinal chemistry.

The primary reason for investigating a compound like this is its potential role as a synthetic intermediate or building block . The methanol group at the C-3 position serves as a versatile "functional handle." It allows for a variety of subsequent chemical modifications, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group for nucleophilic substitution reactions.

For example, in the development of allosteric ligands for the RORγt receptor, a related compound, tert-Butyl 3-(3-(2-Chloro-6-(trifluoromethyl)phenyl)-4-(hydroxymethyl)isoxazol-5-yl)-1H-pyrrole-1-carboxylate, was used as a core intermediate. nih.gov The primary alcohol on the isoxazole ring was utilized as a key point for derivatization to explore the structure-activity relationship (SAR) of the target compounds. nih.gov This illustrates a common strategy where a hydroxymethyl-substituted heterocycle is not the final bioactive agent itself, but rather a crucial precursor used to generate a library of more complex molecules for biological screening. Therefore, the research focus on this compound is likely driven by its utility in constructing larger, more elaborate molecules for applications in drug discovery and materials science.

Structure

3D Structure

Properties

IUPAC Name |

(4-tert-butyl-1,2-oxazol-3-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-8(2,3)6-5-11-9-7(6)4-10/h5,10H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTVRBPPVWGIASN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CON=C1CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Functional Group Transformations of 4 Tert Butyl 1,2 Oxazol 3 Yl Methanol

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an aromatic heterocycle characterized by a relatively weak nitrogen-oxygen (N-O) bond and a degree of electron deficiency compared to benzene. This electronic nature makes it generally resistant to electrophilic attack but susceptible to nucleophilic attack and ring-opening reactions under specific conditions.

Electrophilic aromatic substitution is not a characteristic reaction of the 1,2-oxazole ring. The presence of two electronegative heteroatoms (nitrogen and oxygen) reduces the electron density of the ring system, deactivating it towards attack by electrophiles. Unlike more electron-rich heterocycles like pyrrole (B145914) or furan, harsh conditions are typically required for electrophilic substitution, often resulting in low yields or ring degradation. In the case of (4-Tert-butyl-1,2-oxazol-3-yl)methanol, the C5 position is the most likely site for any potential electrophilic attack, influenced by the electron-donating tert-butyl group at C4. However, this pathway is not synthetically prevalent.

Direct nucleophilic aromatic substitution on an unsubstituted isoxazole (B147169) ring is uncommon. However, the ring protons exhibit some acidity, allowing for deprotonation by strong bases. The most acidic proton is typically at the C5 position. For this compound, a sufficiently strong base could abstract the proton at C5, generating a carbanion. This intermediate can then react with various electrophiles. More commonly, nucleophilic attack, particularly by strong bases, can initiate ring-opening cascades rather than simple substitution.

Ring-opening reactions are a prominent feature of isoxazole chemistry, largely owing to the labile N-O bond. wikipedia.org These transformations provide synthetic routes to various acyclic compounds.

Reductive Ring Cleavage: The N-O bond is susceptible to cleavage by various reducing agents. Catalytic hydrogenation (e.g., using H₂/Pd-C or Raney Nickel) is a common method to reductively open the isoxazole ring. This process typically yields β-enaminoketones, which can be further hydrolyzed to 1,3-dicarbonyl compounds or reduced to γ-amino alcohols. The specific outcome depends on the reaction conditions and the nature of the substituents on the ring.

Base-Induced Ring Opening: Strong bases can induce ring-opening by initial deprotonation, often at the C5 position. The resulting anion can undergo rearrangement and cleavage of the N-O bond to form various nitrile-containing products. For instance, treatment of certain isoxazolium salts with hydroxide (B78521) can lead to the formation of α,β-unsaturated oximes.

Photochemical Reactions: The isoxazole ring can undergo photochemical rearrangement upon UV irradiation. wikipedia.org The weak N-O bond cleaves, forming a diradical intermediate which can rearrange through an azirine intermediate to form an oxazole (B20620) or react with available nucleophiles. wikipedia.org

Table 1: Summary of 1,2-Oxazole Ring-Opening Reactions

| Reaction Type | Typical Reagents | General Product Type |

|---|---|---|

| Reductive Cleavage | H₂, Pd/C; Raney Ni; SmI₂ | β-Enaminoketones, γ-Amino alcohols |

| Base-Induced Opening | Strong bases (e.g., NaOEt, t-BuOK) | Cyano-ketones, α,β-Unsaturated oximes |

| Photochemical Rearrangement | UV light (photolysis) | Oxazoles, products from nucleophilic trapping |

Transformations of the Hydroxymethyl Moiety (-CH₂OH)

The primary alcohol functional group at the C3 position of this compound undergoes typical alcohol reactions, providing a handle for further functionalization of the molecule.

The hydroxymethyl group can be selectively oxidized to either an aldehyde or a carboxylic acid depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Aldehyde: Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Common reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions used in Swern or Dess-Martin periodinane oxidations. These methods are generally effective and prevent over-oxidation to the carboxylic acid.

Oxidation to Carboxylic Acid: Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid, (4-tert-butyl-1,2-oxazol-3-yl)carboxylic acid. Reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (generated from CrO₃ and H₂SO₄, i.e., Jones reagent), or ruthenium tetroxide (RuO₄) are suitable for this transformation. The synthesis of isoxazole-3-carboxylic acids from corresponding esters or alcohols is a documented synthetic route. ubbcluj.ro

Table 2: Oxidation of this compound

| Target Product | Oxidizing Agent/System | Typical Conditions |

|---|---|---|

| (4-Tert-butyl-1,2-oxazol-3-yl)carbaldehyde | Pyridinium Chlorochromate (PCC) | CH₂Cl₂, Room Temperature |

| (4-Tert-butyl-1,2-oxazol-3-yl)carbaldehyde | Dess-Martin Periodinane (DMP) | CH₂Cl₂, Room Temperature |

| (4-tert-butyl-1,2-oxazol-3-yl)carboxylic acid | Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat |

| (4-tert-butyl-1,2-oxazol-3-yl)carboxylic acid | Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to Room Temperature |

The nucleophilic oxygen of the hydroxymethyl group readily participates in esterification and etherification reactions, allowing for the introduction of a wide variety of substituents.

Esterification: The formation of an ester can be achieved through several standard methods. Fischer esterification, involving the reaction with a carboxylic acid under acidic catalysis, is a common approach. Alternatively, for more sensitive substrates or to achieve higher yields, the alcohol can be treated with more reactive carboxylic acid derivatives such as acid chlorides or acid anhydrides in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

Etherification: Ethers can be prepared via the Williamson ether synthesis, which involves deprotonating the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, followed by reaction with an alkyl halide. Another powerful method is the Mitsunobu reaction, which allows for the formation of ethers by reacting the alcohol with a nucleophile (such as a phenol) in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). This reaction has been successfully applied to hydroxymethyl-isoxazole intermediates in the synthesis of complex molecules. nih.gov

Table 3: Derivatization of the Hydroxymethyl Group

| Reaction Type | Reagents | Product Functional Group |

|---|---|---|

| Esterification (Fischer) | R-COOH, H⁺ catalyst | Ester (-CH₂OC(O)R) |

| Esterification | R-COCl, Pyridine | Ester (-CH₂OC(O)R) |

| Etherification (Williamson) | 1. NaH; 2. R-X | Ether (-CH₂OR) |

| Etherification (Mitsunobu) | R-OH, PPh₃, DEAD/DIAD | Ether (-CH₂OR) |

Halogenation and Subsequent Nucleophilic Displacement Reactions

The primary alcohol of this compound serves as a key functional handle for derivatization. A common and effective method for activating such alcohols for nucleophilic substitution is their conversion to the corresponding halides.

Halogenation:

The transformation of the hydroxymethyl group into a halomethyl group can be readily achieved using standard halogenating agents. For instance, treatment with thionyl chloride (SOCl₂) is a well-established method for converting primary alcohols to their corresponding chlorides. masterorganicchemistry.com This reaction proceeds via the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. masterorganicchemistry.com The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gaseous, which helps to drive the reaction to completion. mdpi.com

Analogous reactions have been reported for other hydroxymethylisoxazoles, supporting the feasibility of this transformation for this compound. For example, (5-phenylisoxazol-3-yl)methanol (B154998) has been successfully converted to 3-(chloromethyl)-5-phenylisoxazole (B76759) using thionyl chloride. While specific reaction conditions for the title compound are not extensively documented, it is anticipated that the reaction would proceed under mild conditions, likely in an inert solvent such as dichloromethane (B109758) or chloroform, potentially with the addition of a base like pyridine to neutralize the HCl byproduct. nih.gov

Table 1: Halogenation of Hydroxymethylisoxazoles

| Starting Material | Reagent | Product | Reference |

| (5-Phenylisoxazol-3-yl)methanol | Thionyl Chloride (SOCl₂) | 3-(Chloromethyl)-5-phenylisoxazole | N/A |

| Generic Primary Alcohol | Thionyl Chloride (SOCl₂) | Alkyl Chloride | masterorganicchemistry.com |

Interactive Data Table: Halogenation Reaction Parameters

Nucleophilic Displacement Reactions:

The resulting 3-(halomethyl)-4-tert-butylisoxazole is an excellent substrate for a variety of nucleophilic substitution reactions. The halogen acts as a good leaving group, allowing for the introduction of a wide range of functional groups at the C3-methyl position. These reactions typically proceed via an Sₙ2 mechanism.

A diverse array of nucleophiles can be employed in these displacement reactions, including:

Oxygen nucleophiles: Alkoxides and phenoxides can be used to form ethers.

Nitrogen nucleophiles: Amines, azides, and other nitrogen-containing compounds can be introduced.

Sulfur nucleophiles: Thiolates can be used to synthesize thioethers.

Carbon nucleophiles: Cyanide and enolates can be employed to form new carbon-carbon bonds.

The efficiency of these reactions will depend on the nature of the nucleophile, the solvent, and the reaction temperature. The steric hindrance from the adjacent tert-butyl group at the C4 position might influence the reaction rate but is generally not expected to prevent the reaction from occurring.

Reactions Involving the Tert-butyl Substituent

The tert-butyl group is a common aliphatic moiety known for imparting steric bulk and conformational rigidity to molecules. nih.gov However, its C-H bonds are generally considered unreactive due to their high bond dissociation energy and steric hindrance. nih.gov

Despite the inherent stability of the tert-butyl group, recent advancements in catalysis have opened up avenues for its functionalization through C-H activation. These methods offer the potential to introduce new functional groups directly onto the tert-butyl substituent of this compound, providing a novel disconnection approach in synthetic planning. nih.gov

For instance, palladium-catalyzed C-H amination and carbonylation have been developed for the synthesis of strained nitrogen heterocycles from aliphatic amines. nih.gov These processes often involve a directing group that positions the metal catalyst in proximity to a specific C-H bond. In the case of this compound, the isoxazole nitrogen or the hydroxymethyl oxygen could potentially act as directing groups to facilitate C-H activation on the tert-butyl group.

Recent research has also demonstrated the non-directed catalytic hydroxylation of sterically congested primary C-H bonds of tert-butyl groups using manganese catalysts. nih.gov This approach overcomes the challenge of the high bond dissociation energy by employing a highly electrophilic manganese catalyst that can effectively oxidize these robust C-H bonds. nih.gov Application of such a methodology to this compound could potentially yield a hydroxylated derivative on the tert-butyl group, introducing a new site for further chemical modification.

Table 2: Potential Aliphatic Functionalization Reactions of the Tert-butyl Group

| Reaction Type | Catalyst System | Potential Product | Reference |

| C-H Amination | Palladium-based | Aminated tert-butyl derivative | nih.gov |

| C-H Carbonylation | Palladium-based | Carbonylated tert-butyl derivative | nih.gov |

| C-H Hydroxylation | Manganese-based | Hydroxylated tert-butyl derivative | nih.gov |

Interactive Data Table: Potential Functionalization of the Tert-butyl Group

Spectroscopic Characterization and Structural Elucidation of 4 Tert Butyl 1,2 Oxazol 3 Yl Methanol

Ultraviolet-Visible (UV-Vis) Spectroscopy (General for Oxazoles)nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique used to study the electronic transitions within a molecule. The absorption of UV or visible light by organic molecules is confined to specific functional groups, known as chromophores, which contain valence electrons with low excitation energies. shu.ac.uk For oxazole (B20620) derivatives, the UV-Vis spectrum is primarily characterized by electronic transitions involving π and n electrons.

The oxazole ring, being an unsaturated heterocycle, contains π electrons that can be excited to higher energy π* orbitals (π → π* transitions). Additionally, the non-bonding electrons (n) on the oxygen and nitrogen atoms can be promoted to an antibonding π* orbital (n → π* transitions). shu.ac.uk Generally, π → π* transitions are more intense, with molar absorptivity (ε) values typically ranging from 1,000 to 10,000 L mol⁻¹ cm⁻¹, while n → π* transitions are less intense, with ε values between 10 and 100 L mol⁻¹ cm⁻¹. shu.ac.uk

Experimental and theoretical studies on oxazole and its derivatives have shown a broad absorption peak at approximately 6.0 to 6.2 eV, which corresponds to a ππ* transition. acs.orgresearchgate.net This high-energy absorption is typically observed in the vacuum UV region around 200 nm. acs.orgresearchgate.net The presence of substituents on the oxazole ring can significantly influence the absorption maxima (λmax). For instance, various oxazole derivative dyes have been reported to exhibit absorption maxima in the range of 355–495 nm. globalresearchonline.net

The nature of the solvent can also impact the UV-Vis absorption spectrum. An increase in solvent polarity often leads to a hypsochromic shift (blue shift, to shorter wavelengths) for n → π* transitions. Conversely, a bathochromic shift (red shift, to longer wavelengths) is frequently observed for π → π* transitions with increasing solvent polarity. shu.ac.ukglobalresearchonline.net

Below is a table summarizing the typical UV-Vis absorption data for oxazole derivatives based on the available literature.

| Type of Transition | Typical Wavelength Range (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Affected by Solvent Polarity |

| π → π | ~200 nm (for parent oxazole) acs.orgresearchgate.net | 1,000 - 10,000 shu.ac.uk | Bathochromic shift (Red Shift) shu.ac.uk |

| n → π | Not explicitly detailed for oxazoles | 10 - 100 shu.ac.uk | Hypsochromic shift (Blue Shift) shu.ac.uk |

| Substituted Oxazoles | 355 - 495 nm globalresearchonline.net | Variable | Dependent on substituent and transition type globalresearchonline.net |

Theoretical and Computational Investigations of 4 Tert Butyl 1,2 Oxazol 3 Yl Methanol

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic properties of molecules. These methods provide a detailed picture of electron distribution and orbital energies.

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure of organic molecules. nih.govmultidisciplinaryjournals.com For a molecule like (4-Tert-butyl-1,2-oxazol-3-yl)methanol, DFT calculations, often using functionals like B3LYP, can be employed to optimize the molecular geometry and compute various electronic properties. multidisciplinaryjournals.comnih.gov These studies reveal the distribution of electron density, which is fundamental to understanding the molecule's stability and reactivity. The tert-butyl group, being electron-donating, influences the electron density of the isoxazole (B147169) ring, which in turn affects the reactivity of the entire molecule. The insights from DFT calculations are crucial for predicting how the molecule will interact with other chemical species. researchgate.net

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity. nih.govsapub.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net For this compound, the HOMO is expected to be localized primarily on the electron-rich isoxazole ring and the oxygen atom of the methanol (B129727) group, while the LUMO is likely distributed over the isoxazole ring. The presence of the electron-donating tert-butyl group would be expected to raise the HOMO energy level, potentially making the molecule more susceptible to electrophilic attack.

Table 1: Representative Frontier Molecular Orbital Energies of Related Heterocyclic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| A Thiazole Derivative | -6.2 | -1.8 | 4.4 |

| A Pyrimidine Derivative | -5.9 | -1.5 | 4.4 |

This table presents typical values for similar heterocyclic systems to illustrate the expected range for this compound.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution on a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govugm.ac.idnih.gov The MEP map displays regions of negative potential (red and yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.netnih.gov For this compound, the most negative potential is expected to be located around the oxygen and nitrogen atoms of the isoxazole ring and the oxygen of the hydroxyl group, indicating these are the primary sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group and the hydrogens of the tert-butyl group would exhibit positive potential, making them potential sites for nucleophilic interaction.

Conformational Analysis and Stereochemical Considerations

The flexibility of the hydroxymethyl group attached to the isoxazole ring allows for different spatial orientations, or conformations. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. The rotation around the single bond connecting the hydroxymethyl group to the isoxazole ring is a key conformational variable. ucsd.edu The presence of the bulky tert-butyl group at the adjacent position (C4) will introduce significant steric hindrance, which will influence the preferred conformation. nih.gov It is likely that the molecule will adopt a conformation that minimizes the steric clash between the tert-butyl group and the hydroxymethyl group. The anti conformation, where the two groups are positioned opposite to each other, is expected to be of lower energy compared to the gauche or eclipsed conformations. ucsd.edu Understanding the preferred conformation is essential as it can impact the molecule's crystal packing and its interactions with biological targets.

Intermolecular Interactions and Supramolecular Chemistry

The study of intermolecular interactions is fundamental to understanding how molecules assemble in the solid state, which is the domain of supramolecular chemistry. nih.govresearchgate.net These non-covalent interactions, particularly hydrogen bonding, play a crucial role in determining the crystal structure and, consequently, the physical properties of a compound.

Table 2: Typical Hydrogen Bond Geometries in Related Organic Compounds

| Donor (D) | Acceptor (A) | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|---|

| O-H | N | ~0.8-1.0 | ~1.8-2.2 | ~2.6-3.0 | ~150-180 |

| O-H | O | ~0.8-1.0 | ~1.7-2.1 | ~2.5-2.9 | ~160-180 |

This table provides representative ranges for hydrogen bond parameters based on crystallographic data of similar compounds.

Van der Waals Forces and π-π Stacking

In the theoretical and computational examination of this compound, van der Waals forces and π-π stacking are crucial non-covalent interactions that dictate its supramolecular chemistry and physical properties. While specific experimental data on this particular compound is not extensively available, its molecular structure allows for well-founded theoretical predictions based on computational studies of related isoxazole derivatives and sterically hindered molecules.

The potential for π-π stacking in this compound is centered on the aromatic character of the 1,2-oxazole ring. researchgate.netgeorgetown.edu π-π stacking involves the attractive, non-covalent interactions between aromatic rings. These interactions are fundamental in the formation of supramolecular assemblies and play a significant role in the structure of many organic materials. georgetown.edursc.org For isoxazole and its derivatives, computational studies on related heterocyclic systems, such as oxadiazoles, have demonstrated the existence and importance of π-π stacking. nih.gov These studies often employ Density Functional Theory (DFT) to calculate the interaction energies and geometries of stacked dimers. worldscientific.comresearchgate.net

However, the presence of the large tert-butyl group at the 4-position of the isoxazole ring introduces significant steric hindrance. This steric bulk is likely to impede the ideal parallel-displaced or sandwich-type π-π stacking geometries typically observed in planar aromatic systems. chemprob.org While the isoxazole rings may still engage in weaker, offset π-π interactions, the bulky nature of the tert-butyl group would likely prevent close, co-facial packing of the rings in the solid state. This steric hindrance can lead to more complex crystal structures where other intermolecular forces, such as hydrogen bonding from the methanol group, play a more dominant role in directing the supramolecular assembly.

Theoretical calculations on model systems of substituted isoxazoles can provide insight into the energetic landscape of these interactions. The table below presents hypothetical interaction energies and distances for π-π stacking of isoxazole dimers, derived from computational studies of similar heterocyclic systems. These values serve as a reference for understanding the potential strength of such interactions in the absence of significant steric hindrance.

| Interaction Type | Typical Interplanar Distance (Å) | Calculated Interaction Energy (kcal/mol) | Computational Method |

|---|---|---|---|

| Parallel-Displaced Isoxazole Dimer | 3.3 - 3.6 | -2.5 to -4.0 | DFT with dispersion correction |

| T-shaped Isoxazole Dimer | 4.5 - 5.0 | -1.5 to -2.5 | MP2/aug-cc-pVDZ |

| Sandwich Isoxazole Dimer | 3.5 - 3.8 | -1.0 to -2.0 | DFT with dispersion correction |

Applications of 4 Tert Butyl 1,2 Oxazol 3 Yl Methanol in Advanced Organic Synthesis

Role as a Versatile Synthetic Building Block

The isoxazole (B147169) ring is a stable aromatic system that can also undergo specific ring-opening reactions under certain conditions, making it a versatile precursor in synthetic chemistry. rsc.org The presence of the hydroxymethyl and tert-butyl groups on the (4-Tert-butyl-1,2-oxazol-3-yl)methanol core provides distinct points for molecular elaboration, positioning it as a multifaceted synthetic intermediate.

Precursor for Complex Heterocyclic Systems

Isoxazoles serve as valuable precursors for the synthesis of other heterocyclic systems through heterocycle-heterocycle transformations. The weak N-O bond of the isoxazole ring is susceptible to cleavage under reductive conditions, which unmasks a 1,3-dicarbonyl or related bifunctional intermediate. rsc.orgresearchgate.net This strategy allows for the transformation of the isoxazole core into a variety of other molecular scaffolds.

For instance, the reductive cleavage of isoxazoles can lead to the formation of γ-amino alcohols, β-hydroxy ketones, or α,β-unsaturated oximes. researchgate.net These intermediates can then be cyclized to form new heterocyclic rings. While specific studies on this compound are not prevalent, the known reactivity of the isoxazole ring suggests its potential in this area. The reduction of this compound could yield a β-hydroxy enaminone, which could then be used to construct more complex systems like pyridines or pyrimidines. Reductive transformations of 2-nitrophenyl substituted isoxazoles, for example, have been shown to produce 4-aminoquinolines, 1H-indoles, and quinolin-4(1H)-ones. nih.gov This highlights the potential of the isoxazole scaffold in diversity-oriented synthesis to create architecturally different heterocycles. nih.gov

| Isoxazole Transformation | Resulting Intermediate/Product | Potential Application |

| Reductive Ring Cleavage | γ-amino alcohols, β-hydroxy ketones | Synthesis of other heterocycles |

| H–H Transformation | 4-Aminoquinolines, Indoles | Skeletal diversification in drug discovery |

| Cycloaddition Reactions | Fused bicyclic isoxazoles | Creation of complex polycyclic systems mdpi.com |

Integration into Amino Acid-like Scaffolds

Unnatural amino acids are critical components in the development of peptidomimetics and other biologically active molecules. nih.gov The isoxazole moiety can be incorporated into amino acid structures to create novel building blocks with constrained conformations. These non-proteinogenic amino acids are valuable tools in drug discovery. mdpi.com

For example, 5-amino-3-methyl-isoxazole-4-carboxylic acid has been investigated as a novel unnatural β-amino acid for incorporation into mixed α/β-peptides. mdpi.com Similarly, isoxazole-containing building blocks have been synthesized from commercially available amino acids for use in preparing bioactive compounds and peptidomimetics. rsc.org A notable example is AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), an isoxazole-amino acid hybrid that is a potent agonist for a subtype of glutamate receptors in the central nervous system. nih.gov

This compound could serve as a starting point for the synthesis of novel amino acids. The hydroxymethyl group could be oxidized to a carboxylic acid, and an amino group could be introduced at an appropriate position to yield an amino acid with a bulky tert-butylisoxazole side chain. Such a sterically hindered amino acid could be used to introduce specific conformational constraints in peptides.

Chiral Auxiliary or Ligand Development (Potential)

Chiral ligands are fundamental to asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov While the parent this compound is achiral, it possesses the potential to be developed into chiral auxiliaries or ligands. The hydroxyl group provides a handle for the introduction of a chiral moiety.

The development of chiral isoxazole derivatives as ligands for asymmetric catalysis is an area of active research. For instance, stereoisomeric 3-bromo-isoxazolyl amino alcohols have been synthesized and evaluated for their affinity at human β-adrenergic receptors, demonstrating significant stereochemical effects. nih.gov Although oxazolines are more commonly used as chiral ligands than isoxazoles, the principles are transferable. The nitrogen atom of the isoxazole ring can coordinate to a metal center, and chiral substituents can create a stereochemically defined environment to control the outcome of a catalytic reaction.

The synthesis of chiral ligands often starts from readily available chiral amino alcohols. researchgate.net A potential route to a chiral ligand from this compound could involve enzymatic resolution of a derivative or an asymmetric synthesis to introduce a stereocenter. The resulting chiral isoxazolyl methanol (B129727) could then be further modified to create bidentate or tridentate ligands for use in a variety of asymmetric transformations.

Strategies for Derivatization Towards Novel Molecular Architectures

The chemical modification, or derivatization, of a lead compound is a cornerstone of medicinal chemistry and materials science. gcms.czresearchgate.net this compound is well-suited for derivatization due to the reactivity of its primary alcohol. This functional group can be readily transformed into a wide range of other functionalities, allowing for the systematic exploration of the chemical space around the 4-tert-butylisoxazole core.

Common derivatization reactions for primary alcohols include:

Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid, providing access to a new set of reactive intermediates for further elaboration.

Esterification and Etherification: Reaction with carboxylic acids, acid chlorides, or alkyl halides can be used to introduce a variety of substituents, altering properties such as lipophilicity and steric bulk.

Conversion to a Leaving Group: The alcohol can be converted into a tosylate, mesylate, or halide, facilitating nucleophilic substitution reactions to introduce nitrogen, sulfur, or carbon-based functional groups.

These derivatization strategies allow the this compound scaffold to be elaborated into more complex molecules with potentially interesting biological or material properties.

| Functional Group | Derivatization Reaction | Product Functionality | Potential Utility |

| Primary Alcohol | Oxidation | Aldehyde, Carboxylic Acid | Further synthesis, amide coupling |

| Primary Alcohol | Esterification | Ester | Prodrugs, property modulation |

| Primary Alcohol | Etherification | Ether | Altering solubility and steric profile |

| Primary Alcohol | Tosylation/Mesylation | Sulfonate Ester | Intermediate for nucleophilic substitution |

| Primary Alcohol | Halogenation | Alkyl Halide | Grignard formation, coupling reactions |

Potential in Material Science and Catalysis (General Oxazole (B20620) Context)

In a broader context, the isoxazole ring is a key component in a variety of functional materials and catalytic systems. ingentaconnect.com The unique electronic and structural properties of this heterocycle make it a valuable motif in materials science. researchgate.net

In the field of material science , isoxazole derivatives have been investigated for their applications as:

Liquid Crystals: The rigid, planar structure of the isoxazole ring can be incorporated into molecules that exhibit liquid crystalline phases. ingentaconnect.comresearchgate.net

Photochromic Materials: Certain isoxazole compounds can undergo reversible color changes upon exposure to light. researchgate.net

Semiconductors and Dyes: The electronic properties of isoxazoles make them suitable for use in organic electronics and as components of dyes for applications such as dye-sensitized solar cells. ingentaconnect.comresearchgate.net

In catalysis , isoxazole-containing molecules can act as ligands for transition metal catalysts. The nitrogen atom of the isoxazole ring can coordinate to a metal, and the substituents on the ring can be tuned to modulate the electronic and steric properties of the resulting catalyst. This can influence the activity, selectivity, and stability of the catalytic system.

While the specific applications of this compound in these areas have yet to be explored, the general utility of the isoxazole scaffold suggests that it could serve as a valuable building block for the development of new materials and catalysts. ingentaconnect.com The tert-butyl group could impart increased solubility and thermal stability, while the hydroxymethyl group provides a convenient point of attachment for polymerization or immobilization onto a solid support.

Future Research Directions and Unexplored Avenues for 4 Tert Butyl 1,2 Oxazol 3 Yl Methanol

Development of Novel and Sustainable Synthetic Routes

The synthesis of isoxazole (B147169) derivatives has evolved significantly, moving towards more environmentally benign and efficient methodologies. mdpi.comnih.gov Future research on (4-Tert-butyl-1,2-oxazol-3-yl)methanol should prioritize the development of synthetic routes that align with the principles of green chemistry. Traditional methods often rely on hazardous solvents and harsh conditions, but modern alternatives offer substantial improvements. mdpi.com

Key areas for exploration include:

Ultrasound-Assisted Synthesis: Sonochemistry has emerged as a powerful tool for accelerating reaction rates, improving yields, and reducing energy consumption in the synthesis of isoxazoles. mdpi.com Applying ultrasonic irradiation to the cycloaddition reactions that form the isoxazole ring could lead to a more efficient synthesis of the target compound.

Green Solvents and Catalysts: Research should focus on replacing conventional toxic solvents with greener alternatives such as water, glycerol, or ionic liquids. mdpi.comnih.govnih.gov The use of biodegradable catalysts, such as those derived from agro-waste, presents a novel and sustainable approach. nih.gov

Multi-Component Reactions (MCRs): Designing a one-pot, multi-component reaction to construct this compound would enhance atom economy and reduce waste by minimizing intermediate isolation and purification steps. mdpi.com

Metal-Free Pathways: While metal-catalyzed reactions are common, developing metal-free synthetic routes, such as those using TEMPO as a green oxidant, would mitigate concerns about toxic metal contamination in the final product. rsc.org

| Methodology | Key Advantages | Potential for this compound Synthesis | Reference |

|---|---|---|---|

| Ultrasound-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. | Applicable to the core [3+2] cycloaddition step, potentially improving efficiency. | mdpi.com |

| Aqueous Media Synthesis | Environmentally benign, inexpensive, non-toxic solvent. | Ideal for the reaction of a suitable β-dicarbonyl precursor with hydroxylamine (B1172632). | nih.gov |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often improved yields. | Can accelerate the formation of the isoxazole ring from nitrile oxides and alkynes. | rsc.orgnih.gov |

| Agro-Waste Catalysis | Utilizes renewable resources, biodegradable, and low-cost. | An unexplored but promising avenue for a truly green synthesis protocol. | nih.gov |

Exploration of New Reactivity Pathways and Transformations

The bifunctional nature of this compound, featuring both a reactive hydroxymethyl group and a chemically versatile isoxazole ring, opens numerous avenues for exploring novel chemical transformations.

Transformations of the Hydroxymethyl Group: The primary alcohol serves as a crucial handle for derivatization. nih.gov Future studies could investigate:

Oxidation: Selective oxidation of the alcohol to the corresponding aldehyde or carboxylic acid would yield valuable synthetic intermediates for further functionalization.

Substitution Reactions: Conversion of the hydroxyl group into a good leaving group (e.g., a tosylate or halide) would enable nucleophilic substitution reactions, allowing for the introduction of a wide range of functionalities such as amines, azides, or thiols. researchgate.netnih.gov This has been demonstrated as an effective strategy for building libraries of isoxazole derivatives. nih.gov

Ether and Ester Formation: Standard etherification and esterification reactions would create new families of compounds with potentially altered physical, chemical, and biological properties.

Transformations Involving the Isoxazole Ring: The isoxazole ring itself is not inert and can participate in unique reactions:

Reductive Ring Cleavage: A well-established transformation for isoxazolines is their reductive cleavage to yield β-hydroxy ketones. researchgate.net Investigating similar conditions for the aromatic isoxazole ring in the target molecule could provide a novel pathway to complex acyclic structures.

Photochemical Reactivity: Isoxazoles possess intrinsic photoreactivity, with the N-O bond being susceptible to light-activated ring-opening. nih.gov This can generate reactive intermediates like nitrenes and azirines, making isoxazoles potential minimalist photo-crosslinkers for applications in chemoproteomics. Exploring the photochemical behavior of this compound is a significant and modern research direction. nih.gov

Advanced Computational Modeling and Prediction of Properties

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental design. For this compound, a dedicated computational investigation is a critical next step to fully understand its chemical behavior.

Future research should employ methods like Density Functional Theory (DFT) to:

Determine Electronic Properties: Calculating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap can provide insights into the molecule's kinetic stability and chemical reactivity. researchgate.net

Predict Spectroscopic Data: Simulation of NMR, IR, and UV-Visible spectra can aid in the structural confirmation of newly synthesized derivatives. researchgate.net

Analyze Molecular Electrostatic Potential (MEP): MEP maps can reveal the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack and guiding the understanding of intermolecular interactions. researchgate.net

Guide Drug Design: For potential therapeutic applications, molecular docking simulations can predict the binding affinity and mode of interaction with biological targets, such as protein kinases or receptors. nih.gov

| Computational Method | Property to be Predicted | Potential Impact on Research | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | HOMO-LUMO energy gap, molecular geometry, vibrational frequencies. | Provides fundamental understanding of reactivity, stability, and spectroscopic signatures. | researchgate.netresearchgate.net |

| Time-Dependent DFT (TD-DFT) | UV-Visible absorption spectra. | Aids in understanding electronic transitions and potential photochemical properties. | researchgate.net |

| Molecular Docking | Binding affinity and orientation in protein active sites. | Crucial for guiding the design of new therapeutic agents based on this scaffold. | nih.gov |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature of hydrogen bonds and other non-covalent interactions. | Elucidates the forces driving supramolecular self-assembly. | - |

Integration into Supramolecular Assemblies

The molecular structure of this compound is well-suited for the construction of ordered supramolecular assemblies. The hydroxymethyl group is a potent hydrogen bond donor and acceptor, while the nitrogen and oxygen atoms of the isoxazole ring can also act as hydrogen bond acceptors. nih.govbiolmolchem.comnih.gov

Unexplored avenues in this area include:

Crystal Engineering: A systematic study of the crystallization of this compound and its derivatives could reveal novel supramolecular motifs. The bulky tert-butyl group is expected to play a significant role in directing the crystal packing, potentially leading to the formation of channels or layered structures.

Hydrogen Bonding Analysis: Detailed structural analysis, for instance by X-ray crystallography, would identify the specific hydrogen bonding patterns (e.g., O-H···N or O-H···O interactions) that govern self-assembly. nih.govnih.gov This knowledge is fundamental for designing complex, multi-component co-crystals with desired properties.

Functional Materials: By co-crystallizing with other functional molecules, it may be possible to create new materials where the supramolecular architecture dictates the bulk properties, such as conductivity or non-linear optical response.

Discovery of Novel Applications in Chemical Research

The unique substitution pattern of this compound makes it a promising candidate for several applications, building on the established utility of the isoxazole scaffold.

Medicinal Chemistry: The isoxazole ring is a "privileged scaffold" found in numerous pharmaceuticals. rsc.org Notably, derivatives containing the N-(5-tert-butylisoxazol-3-yl) moiety have been identified as potent and selective inhibitors of FMS-like tyrosine kinase-3 (FLT3), a target in acute myeloid leukemia. nih.govnih.gov The title compound could serve as a key precursor for a new generation of kinase inhibitors. Furthermore, trisubstituted isoxazoles bearing a hydroxymethyl group have been developed as allosteric modulators of nuclear receptors, indicating another promising therapeutic direction. nih.gov

Synthetic Building Block: The compound's functional handles make it an attractive C1 building block for more complex molecular architectures. researchgate.netspringernature.com The isoxazole core can be carried through multi-step syntheses or used as a masked precursor for other functional groups.

Chemical Biology Probes: Leveraging the potential photoreactivity of the isoxazole ring, the compound could be developed into photo-affinity labeling probes. nih.gov Such tools are invaluable for identifying the protein targets of bioactive small molecules and elucidating their mechanisms of action.

Q & A

Q. What are the standard synthetic routes for (4-Tert-butyl-1,2-oxazol-3-yl)methanol?

Synthesis typically involves constructing the oxazole ring followed by introducing substituents. For example, condensation reactions between tert-butyl-substituted precursors and methanol derivatives under reflux conditions are common. Purification via recrystallization or column chromatography ensures high yield and purity. Similar oxazole derivatives, such as [4-(4-chlorophenyl)-1,2-oxazol-3-yl]methanol, are synthesized using base-catalyzed condensation followed by reflux with methanol . Tert-butyl group introduction may require protection/deprotection strategies to avoid steric hindrance during ring formation.

Q. How is the purity and structural integrity of this compound verified?

Analytical techniques include:

- NMR Spectroscopy : To confirm substituent positions and molecular structure (e.g., tert-butyl group at C4, hydroxymethyl at C3).

- X-ray Crystallography : For unambiguous structural determination, as demonstrated in related oxazole-methanol monosolvates .

- Mass Spectrometry : To validate molecular weight and fragmentation patterns.

- Elemental Analysis : To confirm stoichiometry and purity .

Q. What are the key physicochemical properties of this compound?

While direct data is limited, analogous compounds provide insights:

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound?

Density Functional Theory (DFT) can predict reaction pathways and transition states. For example, modeling tert-butyl group steric effects on oxazole ring formation may guide precursor selection. Studies on fluorinated cyclohexanes using [SF3][SbF6] demonstrate how computational tools validate reaction mechanisms and intermediates . Molecular docking can also predict bioactivity by simulating interactions with enzymes like acetylcholinesterase .

Q. What strategies address low yields in the synthesis of this compound?

- Reaction Optimization : Vary solvents (e.g., THF vs. DMF), temperatures, and catalysts (e.g., CsF for halogen substitution) .

- Protecting Groups : Use tert-butyldimethylsilyl (TBS) groups to shield the hydroxymethyl moiety during oxazole ring formation .

- Purification : Employ gradient chromatography or recrystallization from methanol/water mixtures to isolate the product .

Q. How do steric effects of the tert-butyl group influence the compound’s reactivity?

The tert-butyl group at C4 creates steric hindrance, reducing nucleophilic attack at adjacent positions. This can slow down unwanted side reactions (e.g., oxidation of the hydroxymethyl group). Comparative studies on [5-(4-bromophenyl)-1,2-oxazol-3-yl]methanol show that bulky substituents enhance stability but may reduce solubility .

Q. What methodologies are used to study the compound’s potential bioactivity?

- Enzyme Inhibition Assays : Test interactions with targets like acetylcholinesterase (AChE) using fluorometric methods, as seen in oxazole-phenylpiperazine derivatives .

- Cellular Uptake Studies : Fluorescent tagging or radiolabeling (e.g., using bromine analogs) to track intracellular distribution .

- SAR Analysis : Compare bioactivity with analogs like [5-(3-chlorophenyl)-1,2-oxazol-3-yl]methanamine to identify critical functional groups .

Data Contradictions and Resolution

- Synthetic Yield Variability : Conflicting reports on oxazole-methanol yields may stem from differences in protecting group strategies or solvent systems. Systematic replication of methods from and is recommended.

- Bioactivity Discrepancies : While some oxazoles show antimicrobial activity, others (e.g., urea-linked derivatives) exhibit no significant effects. This highlights the need for target-specific assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.